
(1S,3S,4R)-4-(2-hydroxypropan-2-yl)-1-methylcyclohexane-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,3S,4R)-4-(2-hydroxypropan-2-yl)-1-methylcyclohexane-1,3-diol is a chiral organic compound with potential applications in various fields such as chemistry, biology, and medicine. The compound’s unique structure, featuring multiple chiral centers, makes it an interesting subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3S,4R)-4-(2-hydroxypropan-2-yl)-1-methylcyclohexane-1,3-diol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available cyclohexane derivatives.
Chiral Catalysts: Chiral catalysts are used to ensure the correct stereochemistry at the chiral centers.
Reaction Conditions: The reactions are carried out under controlled temperature and pressure conditions to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Purification Techniques: Employing advanced purification techniques such as chromatography to isolate the desired product.
Quality Control: Implementing stringent quality control measures to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(1S,3S,4R)-4-(2-hydroxypropan-2-yl)-1-methylcyclohexane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogenating agents such as thionyl chloride can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce different alcohols.
Scientific Research Applications
Chemistry
In chemistry, (1S,3S,4R)-4-(2-hydroxypropan-2-yl)-1-methylcyclohexane-1,3-diol is used as a chiral building block for the synthesis of more complex molecules.
Biology
In biological research, the compound may be used to study the effects of chirality on biological activity and interactions with enzymes.
Medicine
In medicine, the compound’s unique structure may be explored for potential therapeutic applications, such as drug development for specific diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (1S,3S,4R)-4-(2-hydroxypropan-2-yl)-1-methylcyclohexane-1,3-diol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s chiral centers play a crucial role in determining its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(1R,3R,4S)-4-(2-hydroxypropan-2-yl)-1-methylcyclohexane-1,3-diol: A stereoisomer with different chiral configurations.
(1S,3R,4S)-4-(2-hydroxypropan-2-yl)-1-methylcyclohexane-1,3-diol: Another stereoisomer with distinct properties.
Uniqueness
The uniqueness of (1S,3S,4R)-4-(2-hydroxypropan-2-yl)-1-methylcyclohexane-1,3-diol lies in its specific chiral configuration, which can lead to different biological activities and chemical reactivities compared to its stereoisomers.
Properties
Molecular Formula |
C10H20O3 |
|---|---|
Molecular Weight |
188.26 g/mol |
IUPAC Name |
(1S,3S,4R)-4-(2-hydroxypropan-2-yl)-1-methylcyclohexane-1,3-diol |
InChI |
InChI=1S/C10H20O3/c1-9(2,12)7-4-5-10(3,13)6-8(7)11/h7-8,11-13H,4-6H2,1-3H3/t7-,8+,10+/m1/s1 |
InChI Key |
JRNAYJOJYCECDH-WEDXCCLWSA-N |
Isomeric SMILES |
C[C@@]1(CC[C@H]([C@H](C1)O)C(C)(C)O)O |
Canonical SMILES |
CC1(CCC(C(C1)O)C(C)(C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


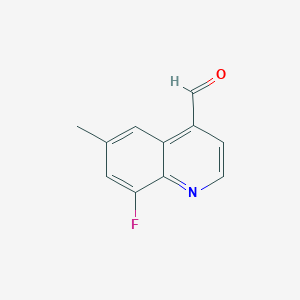

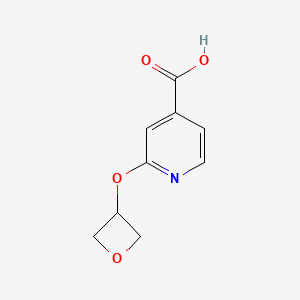

![4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B11904176.png)

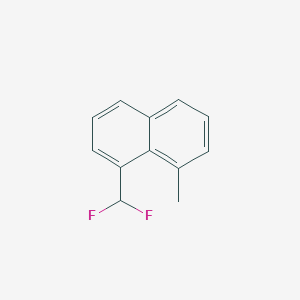
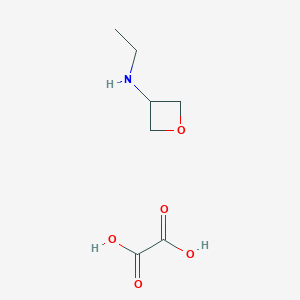
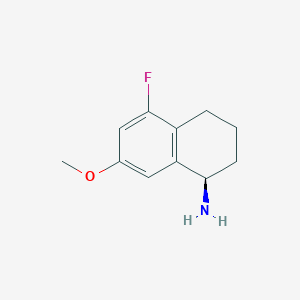
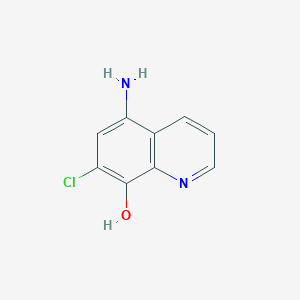
![2,4-Dimethylpyrrolo[1,2-a]pyrimidine-7-carboxylic acid](/img/structure/B11904217.png)



